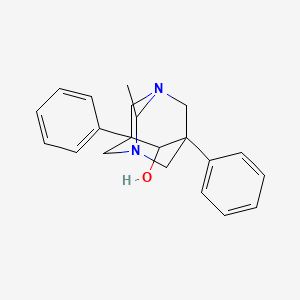
1,3-Diazaadamantan-6-OL, 5,7-diphenyl-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diazaadamantan-6-OL, 5,7-diphenyl-2-methyl- is a nitrogen-containing analog of adamantane. This compound, with the molecular formula C20H22N2O, is part of the azaadamantane family, which is known for its unique chemical and physical properties due to the substitution of nitrogen atoms for carbon atoms in the adamantane structure .
Vorbereitungsmethoden
The synthesis of 1,3-Diazaadamantan-6-OL, 5,7-diphenyl-2-methyl- typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of 1,3-diazaadamantane derivatives with phenyl-substituted reagents. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,3-Diazaadamantan-6-OL, 5,7-diphenyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Diazaadamantan-6-OL, 5,7-diphenyl-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological targets.
Wirkmechanismus
The mechanism by which 1,3-Diazaadamantan-6-OL, 5,7-diphenyl-2-methyl- exerts its effects involves its interaction with specific molecular targets. The nitrogen atoms in the structure allow for unique binding interactions with biological molecules, influencing pathways related to its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1,3-Diazaadamantan-6-OL, 5,7-diphenyl-2-methyl- can be compared with other similar compounds such as:
- 1,5-Diphenyl-3,7-diazaadamantan-9-one
- 5,7-Diphenyl-1,3-diazaadamantan-6-one
These compounds share a similar core structure but differ in the substitution pattern and functional groups. The uniqueness of 1,3-Diazaadamantan-6-OL, 5,7-diphenyl-2-methyl- lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
17135-34-1 |
|---|---|
Molekularformel |
C21H24N2O |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-methyl-5,7-diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |
InChI |
InChI=1S/C21H24N2O/c1-16-22-12-20(17-8-4-2-5-9-17)13-23(16)15-21(14-22,19(20)24)18-10-6-3-7-11-18/h2-11,16,19,24H,12-15H2,1H3 |
InChI-Schlüssel |
JXCBUUQASTWSIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1N2CC3(CN1CC(C2)(C3O)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Butoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14176375.png)
![4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14176391.png)
![4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde](/img/structure/B14176394.png)

![3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14176406.png)
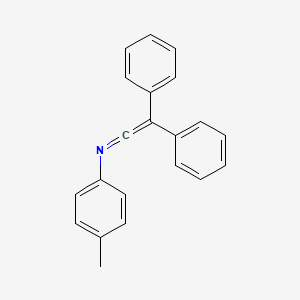

![3-(2-Methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14176421.png)
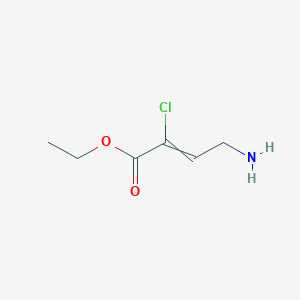
![N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide](/img/structure/B14176438.png)
![[1-(Diphenylphosphoryl)butyl]propanedinitrile](/img/structure/B14176440.png)
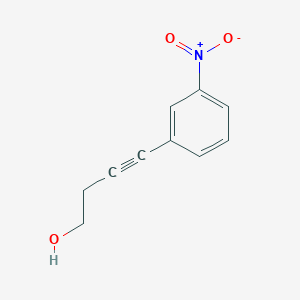
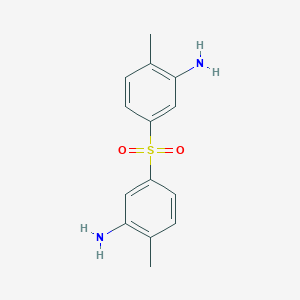
![(6R)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14176450.png)
